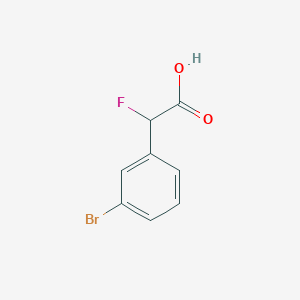

2-(3-Bromophenyl)-2-fluoroacetic acid

描述

2-(3-Bromophenyl)-2-fluoroacetic acid is a halogenated aromatic compound featuring a bromine atom at the meta position of the phenyl ring and a fluorine atom on the α-carbon of the acetic acid backbone. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves fluorination of the parent 2-(3-bromophenyl)acetic acid using reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) (Selectfluor®) and 4-(dimethylamino)pyridine (DMAP) in acetonitrile . The compound’s molecular formula is C₈H₅BrF₂O₂, with a molecular weight of 251.02 g/mol .

属性

分子式 |

C8H6BrFO2 |

|---|---|

分子量 |

233.03 g/mol |

IUPAC 名称 |

2-(3-bromophenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C8H6BrFO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) |

InChI 键 |

SBGAEPPSNUHMKC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)F |

产品来源 |

United States |

相似化合物的比较

Substituent Effects on Acidity and Reactivity

The electron-withdrawing effects of bromine (meta) and fluorine (α-carbon) enhance the acidity of the carboxylic acid group compared to non-halogenated analogues. Key comparisons include:

a. 2-(4-Chlorophenyl)-2-fluoroacetic Acid

- Molecular Weight : 188.58 g/mol .

- Acidity : The chlorine atom (para) exerts a weaker electron-withdrawing effect than bromine, resulting in slightly lower acidity compared to the brominated analogue.

- Synthetic Utility : Used in drug intermediates, but less reactive in nucleophilic substitutions due to chlorine’s lower polarizability .

b. 2-(3,4-Difluorophenyl)-2-fluoroacetic Acid

- Molecular Weight : 204.15 g/mol (estimated from C₉H₇F₃O₂) .

- Acidity: The additional fluorine atoms (meta and para) increase electron withdrawal, leading to higher acidity than the mono-fluoro-bromo derivative.

- Synthesis : Achieved in 47% yield using Selectfluor® and DMAP, comparable to brominated analogues .

c. 2-(3-Bromophenyl)-2,2-difluoroacetic Acid

- Molecular Weight : 251.02 g/mol .

- Acidity: The geminal difluoro substitution further enhances acidity due to stronger inductive effects. This compound is more reactive in decarboxylation reactions than its mono-fluoro counterpart .

Steric and Stability Considerations

a. 2-(4-(tert-Butyl)phenyl)-2-fluoroacetic Acid

- Stability : The bulky tert-butyl group provides steric protection, improving stability during purification (e.g., silica chromatography) .

- Yield : Successfully isolated as white crystals, unlike decomposition-prone derivatives like 2-fluoro-2-(thiophen-2-yl)acetic acid .

b. 2-(3-Bromophenyl)-2-methylpropanoic Acid

- Steric Effects : Replacement of fluorine with a methyl group reduces acidity (methyl is electron-donating) but increases lipophilicity, influencing bioavailability .

Theoretical and Spectroscopic Insights

Density Functional Theory (DFT) studies highlight the electronic effects of substituents:

- The bromine atom in 2-(3-bromophenyl)-2-fluoroacetic acid induces significant charge redistribution on the phenyl ring, affecting binding affinity in coordination chemistry .

- Comparative NMR data (e.g., ¹H NMR δ 5.82 ppm for the α-fluorine proton in 2-(3,4-difluorophenyl)-2-fluoroacetic acid ) reveal deshielding trends correlated with substituent electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。